molecular formula C15H22N2O4S B5651187 1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine

1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine

Cat. No. B5651187
M. Wt: 326.4 g/mol
InChI Key: SHVZQDCKBWVGAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves several steps including acetylation, nucleophilic substitution reactions, and the use of sulfonyl chlorides. These methods provide a framework for the synthesis of 1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine by implying modifications to incorporate specific substituents at desired positions on the piperazine ring (Wang Xiao-shan, 2011); (M. Abbasi et al., 2020).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, revealing characteristics such as conformation and bond angles. For instance, derivatives of piperazine have been shown to crystallize in specific space groups, with detailed analysis of their molecular geometry and conformation available (S. Naveen et al., 2007); (C. S. A. Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, including nucleophilic substitution and reactions with sulfonyl chlorides, leading to a range of compounds with distinct chemical properties. The reactivity and functional group transformations provide valuable insights into the chemical behavior of this compound (H. S. Patel et al., 2004).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, crystallinity, and melting points, are crucial for their application and handling. Studies on similar compounds have detailed these aspects, providing a basis for understanding the physical behavior of this compound (S. Y. Prabawati, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical use of piperazine derivatives. Research on related compounds provides insights into these aspects, aiding in the comprehensive understanding of this compound's chemical properties (Jun-Li Xiao et al., 2022).

properties

IUPAC Name

2-phenoxy-1-(4-propylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-12-22(19,20)17-10-8-16(9-11-17)15(18)13-21-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVZQDCKBWVGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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